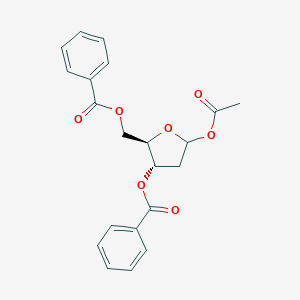

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

Description

Properties

IUPAC Name |

[(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAAPNNOKHRHLI-PAMZHZACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidation of the Structure of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose, a key synthetic intermediate in the development of various antiviral and anticancer research chemicals.[1][2] The document outlines the synthetic strategy, detailed experimental protocols, and in-depth spectroscopic analysis required to confirm the chemical structure of this important carbohydrate derivative. The molecular formula for this compound is C₂₁H₂₀O₇, and its CAS number is 51255-12-0.[3]

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from 2-deoxy-D-ribose. The general workflow involves the protection of the hydroxyl groups at the C3 and C5 positions, followed by the acetylation of the anomeric hydroxyl group at the C1 position.

Experimental Protocol: Synthesis

Materials:

-

2-deoxy-D-ribose

-

Pyridine (anhydrous)

-

Benzoyl chloride

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Benzoylation: To a solution of 2-deoxy-D-ribose in anhydrous pyridine, cooled to 0 °C, is added benzoyl chloride dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Quenching and Extraction: The reaction is quenched by the slow addition of water. The mixture is then extracted with dichloromethane. The organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3,5-di-O-benzoyl-2-deoxyribofuranose.

-

Acetylation: The crude product is dissolved in a mixture of anhydrous pyridine and acetic anhydride. The reaction is stirred at room temperature for 4 hours.

-

Work-up and Purification: The reaction mixture is poured onto ice water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, this compound, is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Structural Characterization

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. The data presented in the following tables are expected values based on the analysis of similar acylated 2-deoxyribose derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.3 | dd | 8.0, 2.0 |

| H-2a | ~2.5 | m | - |

| H-2b | ~2.8 | m | - |

| H-3 | ~5.6 | m | - |

| H-4 | ~4.6 | m | - |

| H-5a | ~4.8 | dd | 12.0, 3.0 |

| H-5b | ~4.7 | dd | 12.0, 4.0 |

| Ar-H | 7.4-8.1 | m | - |

| CH₃ (Acetyl) | ~2.1 | s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~98 |

| C-2 | ~35 |

| C-3 | ~75 |

| C-4 | ~82 |

| C-5 | ~64 |

| C=O (Benzoyl) | ~166, ~165 |

| C=O (Acetyl) | ~170 |

| Ar-C (ipso) | ~130 |

| Ar-C | ~128-134 |

| CH₃ (Acetyl) | ~21 |

Key NMR Correlations Diagram

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the proton and carbon signals unequivocally.

Caption: Key COSY (red dashed) and HMBC (blue solid) correlations for structure elucidation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1725 | Strong | C=O stretching (ester, acetyl & benzoyl) |

| ~1600, ~1450 | Medium | C=C stretching (aromatic ring) |

| ~1270 | Strong | C-O stretching (ester) |

| ~1100 | Strong | C-O stretching (furanose ring) |

| ~710 | Strong | C-H bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 385.123 | [M+H]⁺ |

| 407.105 | [M+Na]⁺ |

| 283.081 | [M - CH₃COO - H]⁺ |

| 105.034 | [C₆H₅CO]⁺ |

Conclusion

The structural elucidation of this compound is achieved through a systematic approach involving chemical synthesis followed by comprehensive spectroscopic analysis. The combined data from NMR, IR, and MS provide unambiguous evidence for the assigned structure. This guide serves as a technical resource for researchers working with this and related carbohydrate intermediates, facilitating their synthesis, purification, and characterization for applications in drug discovery and development.

References

physical and chemical properties of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a key synthetic intermediate in the field of nucleoside chemistry, particularly in the production of antiviral and anticancer research chemicals.[1] Its structure, a derivative of 2-deoxy-D-ribose with benzoyl protecting groups at the 3 and 5 positions and an acetyl group at the anomeric center, makes it a valuable building block for the synthesis of various modified nucleosides. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of 2'-deoxynucleosides.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to distinguish this compound from the more commonly cited 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

| Property | Value | Reference |

| Molecular Formula | C21H20O7 | [1] |

| Molecular Weight | 384.38 g/mol | [1] |

| CAS Number | 51255-12-0 | |

| Boiling Point | 504.9 °C at 760 mmHg | |

| Appearance | White to off-white crystalline solid (inferred) | |

| Storage Temperature | -20°C (long-term) | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from 2-deoxy-D-ribose through a two-step process involving benzoylation and subsequent acetylation. The following is a generalized experimental protocol based on standard procedures in carbohydrate chemistry.

Step 1: Selective Benzoylation of 2-deoxy-D-ribose to yield 2-deoxy-3,5-di-O-benzoyl-D-ribofuranose

-

Dissolution: Dissolve 2-deoxy-D-ribose in a suitable solvent such as pyridine.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Benzoylation: Add benzoyl chloride dropwise to the cooled solution while stirring. The reaction is typically carried out in the presence of a base like pyridine which also acts as the solvent, to neutralize the HCl byproduct. The stoichiometry of benzoyl chloride is controlled to favor di-benzoylation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Acetylation of 2-deoxy-3,5-di-O-benzoyl-D-ribofuranose

-

Dissolution: Dissolve the purified 2-deoxy-3,5-di-O-benzoyl-D-ribofuranose in a mixture of acetic anhydride and pyridine.

-

Acetylation: Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding ice. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Applications in Nucleoside Synthesis

This compound is a crucial precursor in the synthesis of 2'-deoxynucleosides, which are fundamental components of DNA and are analogues used in various therapeutic agents. The Vorbrüggen glycosylation is a common method employed for this purpose.

Experimental Workflow: Vorbrüggen Glycosylation for 2'-Deoxynucleoside Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a 2'-deoxynucleoside using this compound.

This workflow demonstrates the coupling of the protected ribofuranose with a silylated nucleobase in the presence of a Lewis acid catalyst to form the protected nucleoside. Subsequent removal of the benzoyl protecting groups yields the final 2'-deoxynucleoside.

References

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose CAS number and identifiers

An In-depth Technical Guide to 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of antiviral and anticancer nucleoside analogues. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, a plausible experimental protocol for its synthesis, and insights into its potential biological significance.

Chemical Identifiers and Properties

This compound is a protected derivative of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The benzoyl and acetyl protecting groups enhance its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.

| Identifier | Value |

| CAS Number | 51255-12-0 |

| Molecular Formula | C₂₁H₂₀O₇ |

| Molecular Weight | 384.38 g/mol |

| IUPAC Name | [(3R,5S)-3-(acetyloxy)-5-(benzoyloxymethyl)oxolan-2-yl]methyl benzoate |

| Synonyms | 2-Deoxy-D-erythro-pentofuranose 1-acetate 3,5-dibenzoate |

Experimental Protocol: Synthesis of this compound

Step 1: Benzoylation of 2-deoxy-D-ribose to yield 2-deoxy-3,5-di-O-benzoylribofuranose

This initial step involves the selective protection of the primary (C5) and one of the secondary (C3) hydroxyl groups of 2-deoxy-D-ribose using benzoyl chloride. Pyridine is used as a base to neutralize the hydrochloric acid byproduct.

-

Materials:

-

2-deoxy-D-ribose

-

Anhydrous pyridine

-

Benzoyl chloride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-deoxy-D-ribose in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride (approximately 2.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-deoxy-3,5-di-O-benzoylribofuranose.

-

Step 2: Acetylation of 2-deoxy-3,5-di-O-benzoylribofuranose

The final step is the acetylation of the remaining free hydroxyl group at the anomeric position (C1) to yield the target compound.

-

Materials:

-

2-deoxy-3,5-di-O-benzoylribofuranose

-

Anhydrous pyridine

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the purified 2-deoxy-3,5-di-O-benzoylribofuranose in a mixture of anhydrous pyridine and dichloromethane.

-

Add acetic anhydride to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be further purified by recrystallization or flash column chromatography to yield pure this compound.

-

Potential Biological Significance and Signaling Pathways

As a protected precursor, this compound is not expected to have direct biological activity. Its significance lies in its role as a key intermediate for the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer drug development. However, the biological effects of its parent molecule, 2-deoxy-D-ribose, can offer insights into potential areas of investigation. 2-deoxy-D-ribose has been shown to induce apoptosis (programmed cell death) in certain cell types through the generation of oxidative stress.[1] This occurs via the depletion of intracellular glutathione (GSH), a key antioxidant.[1]

Based on this, a hypothetical signaling pathway for 2-deoxy-D-ribose-induced apoptosis can be proposed. This pathway provides a framework for investigating the potential cytotoxic effects of nucleoside analogues synthesized from this compound.

Caption: Hypothetical signaling pathway of 2-deoxy-D-ribose-induced apoptosis.

The workflow for the synthesis of the target compound can be visualized as a logical progression of chemical transformations.

Caption: Synthetic workflow for this compound.

References

The Pivotal Role of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a key carbohydrate intermediate, playing a crucial role in the stereoselective synthesis of 2'-deoxynucleosides, fundamental building blocks for a plethora of antiviral and anticancer therapeutics. This technical guide elucidates the synthesis, key reactions, and applications of this versatile compound, providing detailed experimental protocols and quantitative data to support research and development endeavors. Particular emphasis is placed on its role as a glycosyl donor in the formation of N-glycosidic bonds, a critical step in the synthesis of modified nucleosides for drug discovery.

Introduction

The synthesis of modified nucleosides remains a cornerstone of medicinal chemistry and drug development. These structural analogs of natural nucleosides can act as potent inhibitors of viral replication and cancer cell proliferation. A significant challenge in this field lies in the stereocontrolled formation of the N-glycosidic bond, particularly for 2'-deoxynucleosides. This compound serves as a critical precursor, providing the protected 2-deoxyribose moiety for coupling with various heterocyclic bases. The benzoyl protecting groups at the 3- and 5-positions enhance the stability and solubility of the sugar, while the anomeric acetyl group acts as a leaving group in glycosylation reactions.

Synthesis of this compound

The preparation of this compound typically starts from D-ribose. The synthesis involves a multi-step process including methylation, benzoylation, and acetylation. While specific literature detailing a high-yield synthesis of the 2-deoxy variant is scarce, a general and widely-cited protocol for the synthesis of the closely related and structurally similar 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose provides a valuable reference. The key difference lies in the starting material, where a 2-deoxyribose derivative would be used.

Representative Synthetic Protocol (for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

This protocol serves as a foundational methodology that can be adapted for the synthesis of the 2-deoxy analog.

Step 1: Methylation of D-Ribose

-

5.0 g (0.033 mol) of D-ribose is dissolved in 20 mL of HCl/MeOH.

-

The solution is stirred at 20°C for 3 hours.

Step 2: Benzoylation

-

The product from Step 1 is dissolved in 50 mL of pyridine.

-

15 mL (0.129 mol) of benzoyl chloride is added.

-

The solution is stirred at 10°C for 15 hours.

Step 3: Acetylation

-

The benzoylated product is dissolved in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride.

-

3 mL of sulfuric acid is added.

-

The solution is stirred at 10°C for 15 hours to yield the final product.

This process has been reported to achieve a total yield of up to 74.34% with a purity of 98.1% (HPLC) for the tri-O-benzoyl compound.

Role in Nucleoside Synthesis: Glycosylation Reactions

The primary role of this compound in organic synthesis is to act as a glycosyl donor in the formation of 2'-deoxynucleosides. The acetyl group at the anomeric position serves as a leaving group, which, under the influence of a Lewis acid promoter, facilitates the coupling of the deoxyribose sugar with a nucleobase.

General Glycosylation Workflow

Key Experimental Considerations

The stereochemical outcome of the glycosylation reaction (i.e., the formation of the α or β anomer) is a critical aspect. For 2-deoxy sugars, the absence of a participating group at the C2 position makes stereocontrol challenging. The choice of Lewis acid, solvent, and reaction temperature can significantly influence the α/β ratio of the product.

Quantitative Data from Representative Reactions

While specific quantitative data for reactions involving this compound is not extensively reported in readily accessible literature, data from the synthesis of the related 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and its subsequent use in glycosylation reactions provide valuable insights.

| Parameter | Value | Reference |

| Synthesis Yield | ||

| Overall Yield of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 65.61 - 74.34% | Chinese Patent CN102659856A |

| Purity (HPLC) | 98.1 - 99.55% | Chinese Patent CN102659856A |

| Melting Point | 129.6 - 132 °C | Chinese Patent CN102659856A |

| Glycosylation Reaction | ||

| Reactants | Silylated Pyrrolo[2,3-d]pyrimidine and 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Nucleosides Nucleotides Nucleic Acids. 2009 May;28(5):678-94 |

| Promoter | TMSOTf | Nucleosides Nucleotides Nucleic Acids. 2009 May;28(5):678-94 |

| Solvent | Acetonitrile | Nucleosides Nucleotides Nucleic Acids. 2009 May;28(5):678-94 |

| Product Ratio (N-7:N-1 isomer) | 2:1 | Nucleosides Nucleotides Nucleic Acids. 2009 May;28(5):678-94 |

Experimental Protocols for Key Reactions

The following are generalized protocols for reactions where this compound would be a key reactant. These are based on established methodologies for nucleoside synthesis.

Silylation of Nucleobase (General Procedure)

-

Suspend the nucleobase in a suitable anhydrous solvent (e.g., acetonitrile).

-

Add an excess of a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA).

-

Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation.

-

Cool the solution to room temperature before use in the glycosylation step.

Lewis Acid-Mediated Glycosylation (General Procedure)

-

To a solution of the silylated nucleobase in an anhydrous inert solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon), add this compound.

-

Cool the mixture to the desired temperature (typically ranging from 0 °C to room temperature).

-

Add the Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf or tin(IV) chloride - SnCl4) dropwise.

-

Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Deprotection of Benzoyl Groups (General Procedure)

-

Dissolve the protected nucleoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with an acidic resin or acetic acid.

-

Filter and concentrate the solution to obtain the deprotected nucleoside.

Logical Relationships in Stereoselective Glycosylation

The stereochemical outcome of the glycosylation of 2-deoxy sugars is influenced by several factors. The following diagram illustrates the logical relationships leading to the formation of either the α or β anomer.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of 2'-deoxynucleosides. Its protected nature allows for controlled glycosylation reactions with a variety of nucleobases. While detailed experimental data for this specific compound is not as prevalent as for its tri-O-benzoyl counterpart, the established principles of 2-deoxy sugar glycosylation provide a robust framework for its application in the synthesis of novel antiviral and anticancer agents. Further research into optimizing the synthesis of this compound and its application in stereoselective glycosylation reactions will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

An In-depth Technical Guide on the Stability and Storage of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues for antiviral and anticancer research. Due to the limited availability of specific stability data for this compound, this document outlines a systematic approach to evaluating its stability profile based on the chemical nature of its functional groups and established methodologies for forced degradation studies as recommended by the International Conference on Harmonisation (ICH) guidelines.

Chemical Structure and Functional Group Analysis

This compound is a protected form of 2-deoxyribose. Its stability is primarily determined by the susceptibility of its ester linkages—the anomeric acetyl group and the two benzoyl groups at the 3 and 5 positions—to hydrolysis and other degradation pathways.

-

Anomeric Acetyl Group: The acetyl group at the anomeric carbon (C1) is generally the most labile functional group in the molecule. It is susceptible to hydrolysis under both acidic and basic conditions.

-

Benzoyl Groups: The benzoyl esters at the 3 and 5 positions are typically more stable than the acetyl group.[1] However, they can still be hydrolyzed under more stringent acidic or basic conditions.[1]

-

Deoxyribose Core: The 2-deoxyribose sugar moiety itself can be susceptible to degradation, particularly under strong oxidative conditions.

Recommended Storage Conditions

Based on available data for similar compounds, the following storage conditions are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C. Short-term: Room Temperature.[2] | Minimizes the rate of potential hydrolytic and thermal degradation. |

| Moisture | Store in a tightly sealed container with a desiccant. | The ester linkages are susceptible to hydrolysis. |

| Light | Store in an amber vial or in the dark. | To prevent potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the ester groups. The lability of these groups is generally in the order of anomeric acetyl > 5-O-benzoyl > 3-O-benzoyl. Degradation can also occur through oxidation of the deoxyribose ring.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4] The following protocols are proposed for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

4.1. General Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Control Sample: A sample of the stock solution stored under recommended conditions (-20°C) should be used as a control.

4.2. Stress Conditions

| Stress Condition | Proposed Protocol | Analysis |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize the samples with 0.1 M NaOH before analysis. | HPLC-UV |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis. | HPLC-UV |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature for 24, 48, and 72 hours, protected from light. | HPLC-UV |

| Thermal Degradation | Expose the solid compound to 80°C in a calibrated oven for 24, 48, and 72 hours. Dissolve the stressed solid in the initial solvent for analysis. | HPLC-UV |

| Photolytic Degradation | Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light. | HPLC-UV |

4.3. Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 230 nm due to the benzoyl groups).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Data Presentation of Potential Forced Degradation Results

The results of the forced degradation studies should be tabulated to clearly present the percentage of degradation and the formation of impurities.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Impurities | Remarks |

| Control | 0 | 100 | 0 | - |

| 0.1 M HCl at 60°C | 24 | |||

| 48 | ||||

| 72 | ||||

| 0.1 M NaOH at RT | 1 | |||

| 4 | ||||

| 8 | ||||

| 3% H2O2 at RT | 24 | |||

| 48 | ||||

| 72 | ||||

| Thermal (80°C, solid) | 24 | |||

| 48 | ||||

| 72 | ||||

| Photolytic (UV/Vis) | TBD |

Table 2: Impurity Profile from a Representative Stress Condition (e.g., Acid Hydrolysis)

| Retention Time (min) | % Area | Possible Identity |

| (Parent Compound RT) | This compound | |

| (Impurity 1 RT) | 2-deoxy-3,5-di-O-benzoylribofuranose | |

| (Impurity 2 RT) | Benzoic Acid | |

| ... | ... |

Experimental Workflow Visualization

The overall workflow for conducting a stability study on this compound can be visualized as follows.

Conclusion

While specific, quantitative stability data for this compound is not extensively published, a comprehensive understanding of its stability can be achieved through a systematic forced degradation study. The protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to assess the intrinsic stability of this important synthetic intermediate, identify potential degradation products, and develop validated stability-indicating analytical methods. Proper storage at -20°C, protected from light and moisture, is crucial for maintaining its purity and integrity over time.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Groups [organic-chemistry.org]

- 5. resolvemass.ca [resolvemass.ca]

Technical Guide: Physicochemical Properties of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various antiviral and anticancer research chemicals.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₇ | [1][2] |

| Molecular Weight | 384.38 g/mol | [2] |

| CAS Number | 51255-12-0 | [2] |

Structural and Methodological Diagrams

To facilitate a deeper understanding, the following section provides diagrams illustrating the molecular composition and a standard workflow for the characterization of this compound.

Molecular Components Diagram

The following diagram illustrates the primary chemical groups that constitute the this compound molecule.

Experimental Workflow: Compound Characterization

This diagram outlines a typical experimental protocol for the synthesis and subsequent analytical verification of this compound.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: Process the spectra to confirm the presence of characteristic peaks corresponding to the acetyl, benzoyl, and deoxyribose protons and carbons. Verify the chemical shifts and coupling constants against known literature values.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: Monitor the elution profile at a wavelength of 230 nm.

-

Analysis: Calculate the purity of the compound by integrating the peak area of the main product relative to the total peak area.

References

The Stereochemical Landscape of 2-Deoxy-D-Ribofuranose Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Structure, Conformation, and Biological Significance for Drug Development Professionals

The stereochemistry of 2-deoxy-D-ribofuranose, a fundamental component of deoxyribonucleic acid (DNA), and its derivatives, is a critical determinant of their biological activity. For researchers and scientists in drug development, a comprehensive understanding of the three-dimensional arrangement of these molecules is paramount for the rational design of novel therapeutics, particularly in the fields of antiviral and anticancer agents. This technical guide provides a deep dive into the synthesis, conformational analysis, and experimental characterization of 2-deoxy-D-ribofuranose derivatives, with a focus on the stereochemical nuances that govern their function.

Synthesis and Stereocontrol

The synthesis of 2-deoxy-D-ribofuranose derivatives, especially nucleosides, presents a significant stereochemical challenge: the controlled formation of the glycosidic bond to yield either the α or β anomer. The β-anomer is the naturally occurring configuration in DNA. Various synthetic strategies have been developed to achieve high stereoselectivity.

Common approaches often start from 2-deoxy-D-ribose or a protected precursor.[1] The reaction of a protected 2-deoxy-D-ribofuranosyl halide with a nucleobase, often in the presence of a Lewis acid, is a widely used method.[2] The choice of solvent, temperature, and protecting groups on the sugar moiety can significantly influence the α/β ratio of the product.[3] For instance, participating groups at the C3 or C5 position can direct the incoming nucleobase to the β-face of the furanose ring. C-nucleosides, where the base is attached to the sugar via a C-C bond, can be synthesized from protected 2-deoxy-D-ribofuranose derivatives and lithiated heterocycles, often with a preference for the β-anomer.[1][4]

Conformational Analysis: The Dynamic Nature of the Furanose Ring

The five-membered furanose ring of 2-deoxy-D-ribose is not planar but exists in a dynamic equilibrium of puckered conformations. This conformational flexibility is crucial for the structure and function of DNA and the interaction of its derivatives with biological targets. The two primary puckering modes are the C2'-endo (South) and C3'-endo (North) conformations, which are described by the pseudorotation concept.

The pseudorotation phase angle (P) and the puckering amplitude (ν_max) are key parameters used to describe the conformation of the furanose ring.[5] In B-form DNA, the 2'-deoxyribose units predominantly adopt a C2'-endo conformation, while in A-form DNA and RNA, the ribose units favor a C3'-endo pucker. The equilibrium between these conformations is influenced by the nature of the substituents on the sugar ring and the base, as well as the surrounding environment.

Computational studies, such as those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have provided valuable insights into the conformational preferences of 2-deoxy-D-ribose. In the gas phase, the α-pyranose form is often the lowest energy conformer, with the α-furanose being slightly higher in energy.[5][6][7] The presence of substituents can significantly alter this landscape.

Quantitative Conformational Data

The following tables summarize key quantitative data related to the conformation of 2-deoxy-D-ribofuranose and its derivatives.

| Conformer | Relative Free Energy (ΔG, kJ/mol) in Gas Phase | Puckering Description |

| α-pyranose | 0.0 | Chair |

| α-furanose | 6.2 | Twist (²T₁) |

| β-pyranose | ~0.9 higher than α-pyranose | Chair |

| β-furanose | Higher than α-furanose | Varies |

Table 1: Calculated relative free energies of 2-deoxy-D-ribose conformers in the gas phase. Data sourced from computational studies.[5][7]

| Torsional Angle | Typical Range in B-DNA (°) (C2'-endo) | Typical Range in A-DNA (°) (C3'-endo) |

| α (O3'-P-O5'-C5') | -70 ± 20 | -70 ± 20 |

| β (P-O5'-C5'-C4') | 180 ± 30 | 180 ± 30 |

| γ (O5'-C5'-C4'-C3') | 55 ± 20 | 55 ± 20 |

| δ (C5'-C4'-C3'-O3') | 140 ± 20 | 85 ± 15 |

| ε (C4'-C3'-O3'-P) | -155 ± 25 | -155 ± 25 |

| ζ (C3'-O3'-P-O5') | -95 ± 25 | -95 ± 25 |

| χ (O4'-C1'-N9/N1-C4/C2) | -120 ± 30 | -155 ± 20 |

Table 2: Typical backbone and glycosidic torsional angles for 2'-deoxynucleotides in B-form and A-form DNA helices.

Experimental Protocols for Stereochemical Characterization

The precise determination of the stereochemistry and conformation of 2-deoxy-D-ribofuranose derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of these molecules in solution. Proton (¹H) NMR, in particular, provides a wealth of information through the analysis of chemical shifts and spin-spin coupling constants (J-couplings).

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve 1-5 mg of the purified 2-deoxy-D-ribofuranose derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

-

For exchangeable protons (e.g., hydroxyl groups), using a protic solvent or adding a small amount of H₂O to the D₂O sample may be necessary.

-

Filter the sample into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Optimize acquisition parameters, including the number of scans (NS), relaxation delay (D1), and acquisition time (AQ), to ensure good signal-to-noise and resolution.[8][9]

-

For unambiguous assignment of proton signals, acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to identify scalar-coupled protons.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, providing information on the anomeric configuration (α or β).

-

-

Data Analysis and Conformational Interpretation:

-

Assign all proton resonances using the 1D and 2D NMR data.

-

Measure the vicinal proton-proton coupling constants (³JHH) for the furanose ring protons (J₁'₂, J₁'₂'', J₂'₃', J₂'₃'', J₃'₄').

-

The magnitude of these coupling constants is related to the dihedral angles between the coupled protons, as described by the Karplus equation.[10]

-

Use the measured J-couplings to determine the pseudorotation phase angle (P) and the puckering amplitude (ν_max), which define the conformation of the furanose ring. Specialized software can be used for this analysis.[11] For example, a large sum of J₁'₂' and J₁'₂'' is indicative of a C2'-endo (South) conformation, while a smaller sum suggests a C3'-endo (North) conformation.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth:

-

Grow single crystals of the 2-deoxy-D-ribofuranose derivative of suitable size (typically >0.1 mm in all dimensions) and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

The crystals should be well-formed with no obvious defects.[12]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

-

The instrument software controls the data collection process, which involves rotating the crystal in the X-ray beam and recording the diffraction pattern.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

The final structure provides precise information on bond lengths, bond angles, torsional angles, and the overall conformation of the molecule.

-

Biological Significance in Drug Development

The stereochemistry of 2-deoxy-D-ribofuranose derivatives is a critical factor in their biological activity, profoundly influencing their interaction with enzymes and receptors. This is particularly evident in the development of antiviral and anticancer drugs.

Antiviral Nucleoside Analogs

Many antiviral drugs are nucleoside analogs that mimic natural nucleosides and interfere with viral replication. Their mechanism of action typically involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases.[2][13][14][15] The stereochemistry at the C1', C2', C3', and C4' positions of the furanose ring is crucial for recognition by both host kinases and the viral polymerase. For example, the L-enantiomers of some nucleoside analogs have shown potent antiviral activity with reduced toxicity compared to their D-counterparts.[16]

Mechanism of Action of Antiviral Nucleoside Analogs

Caption: Mechanism of action of antiviral nucleoside analogs.

Anticancer Therapy and Angiogenesis

The stereochemistry of 2-deoxy-D-ribose itself plays a role in cancer progression. Thymidine phosphorylase (TP), an enzyme overexpressed in many tumors, catalyzes the conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, which is then converted to 2-deoxy-D-ribose.[1][6][16][17][18] 2-Deoxy-D-ribose has been shown to be angiogenic, promoting the formation of new blood vessels that supply the tumor.[6][17] It is thought to induce oxidative stress, leading to the secretion of angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[1] Interestingly, the stereoisomer 2-deoxy-L-ribose can inhibit these effects.[17] This highlights the potential of targeting this pathway with stereochemically defined molecules for cancer therapy.

Thymidine Phosphorylase Signaling Pathway in Cancer Angiogenesis

Caption: Role of thymidine phosphorylase in cancer angiogenesis.

Conclusion

The stereochemistry of 2-deoxy-D-ribofuranose derivatives is a multifaceted and critical aspect of their chemical and biological properties. A thorough understanding of their synthesis, conformational dynamics, and the precise experimental methods for their characterization is essential for researchers in the field of drug development. The ability to control and analyze the stereochemistry of these molecules will continue to be a driving force in the discovery of more effective and selective therapeutic agents targeting a wide range of diseases.

References

- 1. Thymidine phosphorylase induces carcinoma cell oxidative stress and promotes secretion of angiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of 2-deoxy-d-ribose into 2-amino-5-(2-deoxy-β-d-ribofuranosyl)pyridine, 2′-deoxypseudouridine, and other C-(2′-deoxyribonucleosides) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. emerypharma.com [emerypharma.com]

- 9. ulethbridge.ca [ulethbridge.ca]

- 10. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. b-2-deoxyribose ring coupling constants [stenutz.eu]

- 12. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 13. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV-1 Polymerase Inhibition by Nucleoside Analogs: Cellular- and Kinetic Parameters of Efficacy, Susceptibility and Resistance Selection | PLOS Computational Biology [journals.plos.org]

- 16. Thymidine phosphorylase is angiogenic and promotes tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The dual role of thymidine phosphorylase in cancer development and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoyl Group: A Strategic Asset in Modern Carbohydrate Chemistry

For researchers, scientists, and drug development professionals engaged in the complex field of carbohydrate chemistry, the strategic selection and application of protecting groups are paramount to achieving synthetic success. Among the arsenal of available options, the benzoyl (Bz) group has established itself as a versatile and reliable tool for the temporary masking of hydroxyl functionalities. Its unique electronic properties, stability under a range of conditions, and ability to influence the stereochemical outcome of glycosylation reactions make it an indispensable component in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.

This technical guide provides a comprehensive overview of the use of benzoyl protecting groups in carbohydrate chemistry, detailing their introduction, removal, and strategic applications. It includes a summary of quantitative data, detailed experimental protocols, and logical diagrams to illustrate key workflows and decision-making processes.

Core Principles of Benzoyl Protection

The benzoyl group, an acyl-type protecting group, is typically introduced by reacting the free hydroxyl groups of a carbohydrate with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a base. The resulting benzoate ester is stable to a variety of reaction conditions, particularly those involving mild acids and catalytic hydrogenation, which are often used for the removal of other protecting groups like silyl ethers and benzyl ethers, respectively. This orthogonality is a cornerstone of modern protecting group strategies in complex oligosaccharide synthesis.

One of the most significant features of the benzoyl group is its electron-withdrawing nature. This property "disarms" a glycosyl donor, making it less reactive. This is in contrast to electron-donating groups like benzyl ethers, which "arm" the donor. This armed/disarmed strategy allows for the sequential and controlled assembly of oligosaccharides. Furthermore, a benzoyl group at the C-2 position of a glycosyl donor can participate in the glycosylation reaction, typically leading to the formation of a 1,2-trans-glycosidic linkage through neighboring group participation.

However, the use of benzoyl groups is not without its challenges. A notable drawback is the potential for acyl group migration, where a benzoyl group can move from one hydroxyl group to another, particularly under basic conditions.[1] This can lead to the formation of undesired constitutional isomers and complicate purification processes.

Introduction of Benzoyl Protecting Groups: Benzoylation

The selective protection of the multiple hydroxyl groups on a carbohydrate is a central challenge. Various methods have been developed to achieve regioselective benzoylation, often relying on the subtle differences in the reactivity of the hydroxyl groups or the use of specific catalysts.

Common Benzoylation Reagents and Conditions

| Reagent | Base/Catalyst | Solvent | Typical Conditions | Key Features |

| Benzoyl chloride (BzCl) | Pyridine | Pyridine, CH2Cl2 | 0 °C to room temp. | Standard, effective method for per-benzoylation. Regioselectivity can be achieved at low temperatures.[2] |

| Benzoic anhydride (Bz2O) | DMAP, Et3N | CH2Cl2, MeCN | Room temp. | Milder than BzCl, often used for selective reactions. |

| Benzoyl chloride (BzCl) | FeCl3, DIPEA | Acetonitrile | Room temp. | Catalytic method for regioselective benzoylation of diols.[3][4] |

| 1-Benzoylimidazole | DBU | Acetonitrile | 50 °C | Metal-free, organocatalytic method for regioselective benzoylation of primary hydroxyl groups.[5] |

Quantitative Data on Regioselective Benzoylation

The following table summarizes representative yields for the regioselective benzoylation of various carbohydrate substrates.

| Substrate | Method | Major Product | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | 1.1 eq. 1-Benzoylimidazole, 0.2 eq. DBU, MeCN, 50°C | Methyl 6-O-benzoyl-α-D-glucopyranoside | 70 | [5] |

| Methyl 6-O-(tert-butyldimethylsilyl)-α-D-mannopyranoside | 1.2 eq. BzCl, 0.1 eq. Fe(acac)3, 1.5 eq. DIPEA, MeCN | Methyl 3-O-benzoyl-6-O-(tert-butyldimethylsilyl)-α-D-mannopyranoside | 85 | [3] |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1.5 eq. BzCl, 0.1 eq. FeCl3, 1.9 eq. DIPEA, MeCN | Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | 82 | [4] |

| Various diols and glycosides | 1.5 eq. BzCl, 0.1 eq. FeCl3, 1.9 eq. DIPEA, MeCN | Primary hydroxyl benzoylation | 78-88 | [3][4] |

| Methyl α-D-glucopyranoside | 2.0 eq. BzCl, Pyridine, -20 °C | Methyl 2,3-di-O-benzoyl-α-D-glucopyranoside | 61 | [6] |

Removal of Benzoyl Protecting Groups: Debenzoylation

The cleavage of benzoate esters is typically achieved under basic conditions, most commonly through transesterification with sodium methoxide in methanol, a reaction known as the Zemplén de-O-acylation. This method is generally high-yielding and clean.

Common Debenzoylation Methods

| Method | Reagents | Solvent | Typical Conditions | Key Features |

| Zemplén Debenzoylation | cat. NaOMe | Methanol | 0 °C to room temp. | Mild, efficient, and the most common method.[7] |

| Ammonolysis | NH3 | Methanol | Room temp. | Can be used for selective cleavage in the presence of other base-labile groups. |

| Hydrazinolysis | Hydrazine hydrate | Pyridine/Acetic acid | Room temp. | Used for the removal of acyl groups in the presence of other functionalities. |

Experimental Protocols

Protocol 1: Regioselective Benzoylation of Methyl α-D-glucopyranoside at the 6-Position

This protocol is adapted from a metal-free, organobase-catalyzed method.[5]

Materials:

-

Methyl α-D-glucopyranoside

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

1-Benzoylimidazole

-

Anhydrous acetonitrile (MeCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether for chromatography

Procedure:

-

To a solution of methyl α-D-glucopyranoside (100 mg, 0.515 mmol) in anhydrous acetonitrile (2.5 mL) and anhydrous DMF (0.15 mL) in a flame-dried flask under an argon atmosphere, add DBU (15.7 mg, 0.103 mmol, 0.2 equiv.).

-

Stir the mixture at 50 °C for 10 minutes.

-

In a separate flask, dissolve 1-benzoylimidazole (97.8 mg, 0.567 mmol, 1.1 equiv.) in anhydrous acetonitrile (0.5 mL).

-

Add the 1-benzoylimidazole solution to the reaction mixture in two portions.

-

Stir the reaction mixture at 50 °C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 1:1 to 10:1) to afford methyl 6-O-benzoyl-α-D-glucopyranoside.

Protocol 2: Per-benzoylation of Glucose

This protocol describes a general procedure for the complete benzoylation of glucose.[1]

Materials:

-

D-Glucose

-

Benzoyl chloride

-

10% aqueous Sodium Hydroxide (NaOH)

-

Erlenmeyer flask (50 mL)

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 100 mg of D-glucose in 5 mL of 2% aqueous glucose solution.

-

Add 3 mL of 10% aqueous NaOH solution.

-

In a fume hood, add 0.4 mL of benzoyl chloride. Caution: Benzoyl chloride is a lachrymator and corrosive.

-

Stopper the flask and shake vigorously at frequent intervals until the odor of benzoyl chloride is no longer detectable (at least 15 minutes).

-

Collect the solid product by suction filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain penta-O-benzoyl-D-glucose.

Protocol 3: Zemplén Debenzoylation of a Per-benzoylated Carbohydrate

This protocol outlines the general procedure for the removal of all benzoyl groups from a carbohydrate.[7]

Materials:

-

Per-benzoylated carbohydrate

-

Anhydrous methanol

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)

-

Amberlite IR120 (H+) resin

-

TLC plates

Procedure:

-

Dissolve the per-benzoylated carbohydrate (1.0 equiv.) in anhydrous methanol in a flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of sodium methoxide solution dropwise until the pH is basic (check with pH paper).

-

Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.

-

Neutralize the reaction mixture by adding Amberlite IR120 (H+) resin until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected carbohydrate.

-

If necessary, purify the product by chromatography.

Strategic Applications and Workflows

The choice of a protecting group strategy is critical for the successful synthesis of complex carbohydrates. The benzoyl group's properties allow for its integration into sophisticated, multi-step synthetic routes.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed under distinct conditions without affecting the others. Benzoyl groups are frequently used in combination with benzyl (Bn) and silyl (e.g., TBDMS) ethers.

References

- 1. studylib.net [studylib.net]

- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide: 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, technical specifications, and synthetic utility of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose. This key intermediate is of significant interest to researchers in the fields of medicinal chemistry and drug development, particularly for the synthesis of 2'-deoxynucleoside analogs, which are fundamental components of many antiviral and anticancer therapeutic agents.

Commercial Availability

This compound is available from several fine chemical suppliers. The compound is typically intended for research and development purposes. Long-term storage at -20°C is recommended to ensure its stability.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound available from various commercial suppliers.

| Property | Biosynth[2] | United States Biological[1] | Carbosynth[3] | Ambeed[4] | BLDpharm[5] |

| CAS Number | 2155800-38-5 | Not Specified | 51255-12-0 | 51255-12-0 | 51255-12-0 |

| Molecular Formula | C₂₁H₂₀O₇ | C₂₁H₂₀O₇ | C₂₁H₂₀O₇ | C₂₁H₂₀O₇ | C₂₁H₂₀O₇ |

| Molecular Weight | 384.38 g/mol | Not Specified | 384.38 g/mol | 384.38 g/mol | 384.38 g/mol |

| Purity | >99% (HPLC) | Highly Purified | Not Specified | Not Specified | Not Specified |

| Appearance | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Storage Temperature | Not Specified | -20°C (Long-term), RT (Short-term) | Not Specified | Not Specified | Not Specified |

Role in 2'-Deoxynucleoside Synthesis

This compound serves as a crucial glycosyl donor in the synthesis of 2'-deoxynucleoside analogs. The benzoyl protecting groups at the 3' and 5' positions enhance the stability of the molecule and prevent unwanted side reactions during the critical glycosylation step. The acetyl group at the anomeric (1') position acts as a good leaving group, facilitating the coupling with a nucleobase.

The general workflow for its application in nucleoside synthesis is depicted below.

Caption: Logical workflow for the synthesis of 2'-deoxynucleoside analogs.

Experimental Protocols

Representative Protocol: Vorbrüggen Glycosylation for the Synthesis of a 2'-Deoxynucleoside Analog

This protocol describes the coupling of this compound with a silylated nucleobase (e.g., persilylated thymine) in the presence of a Lewis acid catalyst.

Materials:

-

This compound

-

Nucleobase (e.g., Thymine)

-

Hexamethyldisilazane (HMDS)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Silylation of the Nucleobase:

-

In a flame-dried flask under an inert atmosphere, suspend the nucleobase (1.2 equivalents) in a minimal amount of anhydrous solvent.

-

Add HMDS (excess) and a catalytic amount of TMSCl.

-

Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.

-

Remove the excess silylating agents under vacuum.

-

-

Glycosylation Reaction:

-

Dissolve the silylated nucleobase and this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected 2'-deoxynucleoside.

-

-

Deprotection:

-

The benzoyl protecting groups can be removed by treatment with a solution of ammonia in methanol to yield the final 2'-deoxynucleoside analog.

-

The experimental workflow for this Vorbrüggen glycosylation is illustrated in the diagram below.

Caption: Experimental workflow for Vorbrüggen glycosylation.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose | 2155800-38-5 | MA06668 [biosynth.com]

- 3. level.com.tw [level.com.tw]

- 4. 51255-12-0 | this compound | Ambeed.com [ambeed.com]

- 5. 51255-12-0|(2R,3S)-5-Acetoxy-2-((benzoyloxy)methyl)tetrahydrofuran-3-yl benzoate|BLD Pharm [bldpharm.com]

- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nucleoside Analogues Using 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with cellular or viral enzymatic processes, such as DNA and RNA synthesis, leading to the inhibition of replication. The synthesis of these analogues often involves the coupling of a modified sugar moiety with a nucleobase. 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a key intermediate in the synthesis of 2'-deoxynucleoside analogues. The benzoyl protecting groups at the 3' and 5' positions and the acetyl group at the anomeric C-1 position provide stability and stereochemical control during the crucial glycosylation reaction. Subsequent deprotection yields the final nucleoside analogue.

This document provides detailed protocols for the synthesis of a representative 2'-deoxynucleoside analogue, thymidine, starting from this compound. The methodologies described herein are based on the well-established Vorbrüggen glycosylation reaction followed by a deprotection step.

Experimental Protocols

Protocol 1: Vorbrüggen Glycosylation of Silylated Thymine with this compound

This protocol details the Lewis acid-catalyzed coupling of the protected deoxyribose with silylated thymine to form the protected thymidine analogue.

Materials:

-

This compound

-

Thymine

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of thymine (1.1 equivalents) in anhydrous acetonitrile, add BSA (1.2 equivalents) at room temperature under a nitrogen atmosphere.

-

Stir the mixture for 30 minutes to allow for the silylation of the nucleobase.

-

Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add TMSOTf (1.4 equivalents) to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C.

-

Stir the reaction at 80 °C for 8-12 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to yield the protected nucleoside, 1-(2-Deoxy-3,5-di-O-benzoyl-β-D-ribofuranosyl)thymine.

Protocol 2: Deprotection of 1-(2-Deoxy-3,5-di-O-benzoyl-β-D-ribofuranosyl)thymine

This protocol describes the removal of the benzoyl protecting groups to yield the final 2'-deoxynucleoside analogue, thymidine.

Materials:

-

1-(2-Deoxy-3,5-di-O-benzoyl-β-D-ribofuranosyl)thymine

-

Methanolic ammonia (7 M) or Sodium methoxide in methanol

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected nucleoside (1.0 equivalent) in methanol.

-

Add a solution of methanolic ammonia (7 M) or a catalytic amount of sodium methoxide in methanol.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, neutralize the reaction mixture with acetic acid if sodium methoxide was used.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to afford the final product, thymidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of thymidine from this compound.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1. Glycosylation | Vorbrüggen Glycosylation | This compound & Thymine | 1-(2-Deoxy-3,5-di-O-benzoyl-β-D-ribofuranosyl)thymine | 75-85 |

| 2. Deprotection | Base-catalyzed hydrolysis | 1-(2-Deoxy-3,5-di-O-benzoyl-β-D-ribofuranosyl)thymine | Thymidine | 80-90 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the 2'-deoxynucleoside analogue.

Caption: Synthetic workflow for a 2'-deoxynucleoside analogue.

Hypothetical Signaling Pathway: Inhibition of DNA Synthesis

Many nucleoside analogues, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors or chain terminators of DNA polymerases. This diagram illustrates this general mechanism of action.

Caption: Mechanism of action for a nucleoside analogue inhibitor.

Application Notes and Protocols: The Role of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a crucial synthetic intermediate in the development of a class of antiviral drugs known as 2'-deoxynucleoside analogs.[1][2] These analogs are structurally similar to natural deoxynucleosides, the building blocks of DNA. This structural mimicry allows them to interfere with viral replication, making them potent therapeutic agents against a range of viral infections.[3] The benzoyl protecting groups on the ribofuranose sugar enhance the stability and solubility of the molecule during chemical synthesis, while the acetyl group at the anomeric position facilitates the crucial glycosylation reaction, where the sugar moiety is attached to a nucleobase. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of antiviral nucleoside analogs, with a specific focus on the synthesis of Floxuridine, a well-known antiviral and anticancer agent.

Core Application: Synthesis of 2'-Deoxynucleoside Analogs

The primary application of this compound is as a glycosyl donor in the synthesis of 2'-deoxynucleosides. The Vorbrüggen glycosylation is a widely used and efficient method for this transformation. This reaction involves the coupling of a protected sugar, such as this compound, with a silylated nucleobase in the presence of a Lewis acid catalyst.

Key Antiviral Target: Floxuridine (2'-deoxy-5-fluorouridine)

Floxuridine is a pyrimidine 2'-deoxyribonucleoside analog of 2'-deoxyuridine, with a fluorine atom at the C5 position of the uracil base.[4] It is clinically used as an anticancer agent and has demonstrated antiviral activity.[4] Its mechanism of action involves the inhibition of thymidylate synthase, an essential enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1][2][5] By blocking this enzyme, floxuridine depletes the intracellular pool of thymidine triphosphate (dTTP), leading to the inhibition of viral DNA synthesis and replication.[2]

Quantitative Data: Antiviral Activity and Cytotoxicity

The following tables summarize the antiviral activity (IC₅₀ - half-maximal inhibitory concentration) and cytotoxicity (CC₅₀ - half-maximal cytotoxic concentration) of Floxuridine and related compounds against various viruses. A higher selectivity index (SI = CC₅₀/IC₅₀) indicates a more favorable therapeutic window.

| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Floxuridine (FdUrd) | Herpes Simplex Virus Type 1 (HSV-1) (TK-) | - | Low concentration | - | - | [6] |

| Floxuridine (FdUrd) | Dengue Virus Type 2 (DENV-2) | HEK293 | ~1 | >100 | >100 | [7] |

| Floxuridine (FdUrd) | Dengue Virus Type 2 (DENV-2) | Huh7 | ~1 | >100 | >100 | [7] |

| Floxuridine (FdUrd) | Dengue Virus Type 2 (DENV-2) | Vero | ~1 | >100 | >100 | [7] |

| 5-(2-Fluoroethyl)-2'-deoxyuridine (FEDU) | Herpes Simplex Virus Type 1 (HSV-1) | - | Potent | Marginal | High | [8] |

| 5-(2-Fluoroethyl)-2'-deoxyuridine (FEDU) | Herpes Simplex Virus Type 2 (HSV-2) | - | Potent | Marginal | High | [8] |

| 2'-deoxy-5-ethyl-4'-thiouridine | Herpes Simplex Virus Type 1 (HSV-1) | - | Significant | No significant cytotoxicity | High | [9] |

| 2'-deoxy-5-ethyl-4'-thiouridine | Herpes Simplex Virus Type 2 (HSV-2) | - | Significant | No significant cytotoxicity | High | [9] |

| 2'-deoxy-5-ethyl-4'-thiouridine | Varicella Zoster Virus (VZV) | - | Significant | No significant cytotoxicity | High | [9] |

Experimental Protocols

Protocol 1: Synthesis of Floxuridine via Vorbrüggen Glycosylation

This protocol describes the synthesis of protected 2'-deoxy-5-fluorouridine by coupling this compound with silylated 5-fluorouracil, followed by deprotection.

Materials:

-

This compound

-

5-Fluorouracil

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous acetonitrile

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin tetrachloride (SnCl₄)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Methanolic ammonia

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Silylation of 5-Fluorouracil: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 5-fluorouracil in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl). Reflux the mixture until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine. Remove the excess silylating agents under vacuum.

-

Glycosylation Reaction: Dissolve the silylated 5-fluorouracil and this compound in anhydrous acetonitrile. Cool the solution to 0 °C. Add the Lewis acid catalyst (e.g., TMSOTf or SnCl₄) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 3',5'-di-O-benzoyl-2'-deoxy-5-fluorouridine.

-

Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia and stir at room temperature until the deprotection is complete (monitor by TLC). Remove the solvent under reduced pressure. Purify the final product, Floxuridine, by recrystallization or silica gel column chromatography.

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a general method for evaluating the antiviral activity of a synthesized compound like Floxuridine.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, BHK-21 for DENV) in multi-well plates

-

Synthesized compound (e.g., Floxuridine) dissolved in a suitable solvent (e.g., DMSO)

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM) with and without serum

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

-

Treatment: After the infection period, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining and Plaque Counting: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits plaque formation by 50%.

Visualizations

Experimental Workflow for Synthesis and Antiviral Evaluation

Caption: Workflow for Floxuridine synthesis and antiviral testing.

Signaling Pathway: Mechanism of Action of Floxuridine

Caption: Mechanism of Floxuridine's antiviral action.

References

- 1. Floxuridine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Floxuridine? [synapse.patsnap.com]

- 3. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]